An In-depth Technical Guide to the Chemical Properties and Structure of Bis-DMA
An In-depth Technical Guide to the Chemical Properties and Structure of Bis-DMA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A dimethacrylate (Bis-DMA) is a monomeric diester of methacrylic acid and bisphenol A. It is a key component in various polymeric materials, most notably in the formulation of dental resins and sealants. Its chemical structure, characterized by two polymerizable methacrylate (B99206) groups, allows for the formation of cross-linked polymers with desirable mechanical properties. However, the potential for Bis-DMA to hydrolyze and release bisphenol A (BPA), a known endocrine disruptor, has prompted extensive research into its chemical behavior and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of Bis-DMA, with a focus on experimental methodologies and data presentation for the scientific community.
Chemical Structure and Identification
Bis-DMA is systematically named [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate. Its structure consists of a central bisphenol A core functionalized with two methacrylate ester groups.
Chemical Structure:
Figure 1: Chemical structure of Bisphenol A dimethacrylate (Bis-DMA).
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | [4-[2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | [1] |
| Synonyms | Bisphenol A dimethacrylate, 2,2-di(4-methacryloxyphenyl)propane, 4,4'-Isopropylidenediphenol dimethacrylate | [1] |
| CAS Number | 3253-39-2 | [2] |
| Molecular Formula | C₂₃H₂₄O₄ | [1] |
| Molecular Weight | 364.43 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | 72-74 °C | [2] |
| Boiling Point | 455.62 °C (estimated) | [3] |
Physicochemical Properties
The physicochemical properties of Bis-DMA are crucial for its application in polymer synthesis and for understanding its environmental fate and biological interactions.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Solubility | Soluble in methanol (B129727) and other organic solvents. Poorly soluble in water. | [3][4] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of Bis-DMA
Bis-DMA is typically synthesized via the esterification of Bisphenol A with methacryloyl chloride.
Experimental Protocol: Synthesis of Bis-DMA
This protocol describes a general method for the synthesis of Bis-DMA.
Workflow for Bis-DMA Synthesis:
Figure 2: General workflow for the synthesis of Bis-DMA.
Materials:
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Bisphenol A
-
Methacryloyl chloride
-
Triethylamine (B128534) or other suitable base
-
Dichloromethane (or other suitable aprotic solvent)
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Hydrochloric acid (dilute solution)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Ethanol (B145695) (for recrystallization)
Procedure:
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In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve Bisphenol A and triethylamine in dichloromethane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Add methacryloyl chloride dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash successively with dilute HCl, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by recrystallization from ethanol to yield Bis-DMA as a white crystalline solid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of Bis-DMA.
Table 3: Spectroscopic Data for Bis-DMA
| Technique | Key Peaks / Chemical Shifts (ppm) | Interpretation | Reference |
| FT-IR (cm⁻¹) | ~1715 (C=O stretch, ester), ~1637 (C=C stretch, methacrylate), ~1608 (C=C stretch, aromatic), ~1160-1296 (C-O stretch, ester) | Confirms the presence of ester, methacrylate, and aromatic functional groups. | [5][6][7] |
| ¹H-NMR (CDCl₃, ppm) | ~7.2 (d, Ar-H), ~6.9 (d, Ar-H), ~6.2 (s, =CH₂), ~5.6 (s, =CH₂), ~2.0 (s, -CH₃, methacrylate), ~1.7 (s, -C(CH₃)₂-) | Shows characteristic signals for aromatic protons, vinyl protons of the methacrylate group, and methyl protons. | [8][9] (inferred from Bis-GMA data) |
| ¹³C-NMR (CDCl₃, ppm) | ~166 (C=O, ester), ~150 (Ar-C-O), ~143 (Ar-C), ~136 (=C<), ~128 (Ar-CH), ~126 (=CH₂), ~121 (Ar-CH), ~42 (-C(CH₃)₂-), ~31 (-C(CH₃)₂-), ~18 (-CH₃, methacrylate) | Provides detailed information on the carbon skeleton, confirming the presence of ester carbonyl, aromatic, vinylic, and aliphatic carbons. | [8] (inferred from Bis-GMA data) |
Biological Activity and Signaling Pathways
The primary biological significance of Bis-DMA lies in its potential to hydrolyze into Bisphenol A (BPA), a well-documented endocrine-disrupting chemical. This hydrolysis can be catalyzed by salivary esterases, leading to the release of BPA in the oral cavity following the placement of dental materials containing Bis-DMA.[10]
Hydrolysis of Bis-DMA to BPA
The ester linkages in Bis-DMA are susceptible to enzymatic cleavage, particularly by esterases present in human saliva.[4] This reaction releases two molecules of methacrylic acid and one molecule of BPA.
Hydrolysis Reaction Workflow:
Figure 3: Enzymatic hydrolysis of Bis-DMA to BPA.
Estrogenic Signaling Pathway of BPA
BPA exerts its endocrine-disrupting effects primarily by mimicking the action of the natural hormone estrogen, 17β-estradiol. It can bind to estrogen receptors (ERα and ERβ), initiating downstream signaling cascades that can affect gene expression and cellular processes.[11]
BPA Estrogenic Signaling Pathway:
Figure 4: Simplified genomic estrogenic signaling pathway of BPA.
BPA can activate both genomic and non-genomic estrogen signaling pathways. The genomic pathway involves the binding of BPA to nuclear estrogen receptors (ERα and ERβ), which then dimerize and bind to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[12] Non-genomic pathways can be initiated by BPA binding to membrane-associated estrogen receptors, leading to rapid cellular responses through various kinase cascades.[13]
Experimental Protocols for Biological Evaluation
Determination of BPA Release from Dental Resins by HPLC
This protocol outlines a method for quantifying the amount of BPA leached from Bis-DMA-containing dental resins.
Workflow for BPA Release Analysis:
Figure 5: Workflow for the analysis of BPA release from dental resins.
Procedure:
-
Prepare standardized disc-shaped samples of the cured dental resin.
-
Immerse the samples in artificial saliva in sealed containers and incubate at 37°C.
-
At predetermined time intervals (e.g., 1, 24, 48 hours), collect aliquots of the incubation medium.
-
Perform a liquid-liquid or solid-phase extraction to isolate BPA from the aqueous matrix.
-
Analyze the extracted samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Quantify the concentration of BPA by comparing the peak area to a standard calibration curve prepared with known concentrations of BPA.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the affinity of a compound, such as BPA, for the estrogen receptor.
Workflow for Estrogen Receptor Binding Assay:
Figure 6: Workflow for a competitive estrogen receptor binding assay.
Principle: The assay measures the ability of a test compound (unlabeled BPA) to compete with a radiolabeled estrogen ([³H]-17β-estradiol) for binding to the estrogen receptor. A higher affinity of the test compound for the receptor will result in greater displacement of the radiolabeled ligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC₅₀ value, which is a measure of its binding affinity.
Conclusion
Bis-DMA is a significant monomer in polymer chemistry, particularly in the dental field. Its chemical properties and structure are well-defined, allowing for the creation of durable polymeric materials. However, its biological activity, primarily through its hydrolysis to the endocrine disruptor BPA, necessitates careful consideration and continued research. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to further investigate the properties and biological implications of Bis-DMA and to develop safer alternative materials.
References
- 1. researchgate.net [researchgate.net]
- 2. 双酚 A 二甲基丙烯酸酯 >98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. BISPHENOL A DIMETHACRYLATE CAS#: 3253-39-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Changes in 1H-NMR chemical shifts of Bis-GMA and its related methacrylates induced by their interaction with phosphatidylcholine/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
